

# Inhaled PI3K Inhibitors: A Comparative Analysis of AZD8154 and Nemiralisib Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD8154   |           |
| Cat. No.:            | B10821542 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacokinetics of the inhaled phosphoinositide 3-kinase (PI3K) inhibitor **AZD8154** against the alternative, nemiralisib (GSK2269557). This analysis is supported by experimental data from early-phase clinical trials in healthy volunteers, offering insights into their potential as inhaled therapies for respiratory diseases.

**AZD8154** is a potent, inhaled dual inhibitor of the PI3Ky and PI3K $\delta$  isoforms, which are key signaling molecules in the inflammatory cascade associated with respiratory conditions like asthma.[1][2] By targeting these isoforms, which are predominantly expressed in leukocytes, **AZD8154** aims to modulate the immune response in the airways with minimal systemic exposure.[3][4] Nemiralisib is a selective inhibitor of the PI3K $\delta$  isoform and has also been investigated as an inhaled treatment for chronic obstructive pulmonary disease (COPD).[5]

This guide will delve into the pharmacokinetic profiles of these two compounds, presenting data in a comparative format, detailing the experimental methodologies, and visualizing the targeted signaling pathway and a typical pharmacokinetic study workflow.

## Comparative Pharmacokinetics of Inhaled AZD8154 and Nemiralisib

The following table summarizes the key pharmacokinetic parameters of inhaled **AZD8154** and nemiralisib following single ascending doses in healthy volunteers.



| Pharmacokinetic<br>Parameter          | AZD8154                                                   | Nemiralisib (GSK2269557)                         |
|---------------------------------------|-----------------------------------------------------------|--------------------------------------------------|
| Mechanism of Action                   | Dual PI3Kγ and PI3Kδ inhibitor                            | Selective PI3Kδ inhibitor                        |
| Indication (Development)              | Asthma                                                    | Chronic Obstructive Pulmonary<br>Disease (COPD)  |
| Terminal Half-Life (t½)               | 18.0 - 32.0 hours                                         | Not explicitly stated in single-<br>dose studies |
| Time to Maximum  Concentration (Tmax) | 0.17 - 0.75 hours                                         | Approximately 2 hours                            |
| Pulmonary Bioavailability             | Approximately 94%                                         | Not explicitly stated                            |
| Dose Proportionality                  | Systemic exposure increased in a dose-proportional manner | Near dose-proportionality observed               |

#### **Experimental Protocols**

The data presented in this guide are derived from Phase 1, randomized, placebo-controlled, single and multiple ascending dose studies conducted in healthy volunteers.

### **AZD8154 Phase 1 Study (NCT03436316)**

The pharmacokinetic profile of AZD8154 was evaluated in a three-part study.

- Part 1 (Single Ascending Dose SAD): Healthy male and female participants received single inhaled doses of AZD8154 ranging from 0.1 mg to 7.7 mg or a placebo. Serial plasma samples were collected at predefined time points post-dose to determine the pharmacokinetic parameters.
- Part 2 (Bioavailability): A single cohort received a single intravenous (IV) dose of AZD8154
  followed by a single inhaled dose to determine the absolute pulmonary bioavailability.
- Part 3 (Multiple Ascending Dose MAD): Participants received once-daily inhaled doses of AZD8154 for a specified duration to assess the safety, tolerability, and pharmacokinetics at a steady state.



#### Nemiralisib (GSK2269557) Phase 1 Study

The pharmacokinetics of nemiralisib were assessed in a study involving healthy subjects who received single and repeat inhaled doses.

- Single Ascending Dose: Healthy volunteers were administered single inhaled doses of nemiralisib. Plasma concentrations of the drug were measured over time to characterize the single-dose pharmacokinetic profile.
- Multiple Ascending Dose: Another cohort of healthy volunteers received repeated inhaled doses of nemiralisib to evaluate its steady-state pharmacokinetics and potential for accumulation.

#### **Bioanalytical Method for Plasma Concentration Analysis**

For both **AZD8154** and nemiralisib, plasma concentrations were determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A generalized workflow for this analysis is as follows:

- Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added to the samples to ensure accuracy and precision during analysis.
- Chromatographic Separation: The extracted samples are injected into an HPLC system. The
  drug and its internal standard are separated from other components in the plasma on a C18
  analytical column using a specific mobile phase composition.
- Mass Spectrometric Detection: The separated compounds are then introduced into a tandem
  mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode
  to specifically detect and quantify the parent drug and its internal standard based on their
  unique mass-to-charge ratios.
- Data Analysis: The peak areas of the drug and the internal standard are used to calculate the
  concentration of the drug in the original plasma sample by comparing it to a standard curve
  prepared with known concentrations of the drug.

### **Signaling Pathway and Experimental Workflow**



#### PI3Ky/δ Signaling Pathway in Airway Inflammation

**AZD8154** targets the gamma and delta isoforms of PI3K, which are critical in the signaling cascades of immune cells that drive airway inflammation in asthma. Upon activation by various stimuli, such as allergens or pro-inflammatory cytokines, PI3Ky and PI3K $\delta$  phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, including Akt and mTOR, leading to cellular responses such as immune cell activation, proliferation, and cytokine release. By inhibiting PI3Ky and PI3K $\delta$ , **AZD8154** aims to dampen these inflammatory processes.



Click to download full resolution via product page

Caption: PI3Ky/ $\delta$  signaling pathway in airway inflammation and its inhibition by **AZD8154**.

#### **Typical Pharmacokinetic Study Workflow**

The workflow for a single ascending dose pharmacokinetic study involves several key stages, from volunteer recruitment to data analysis.





Click to download full resolution via product page

Caption: A typical workflow for a single ascending dose pharmacokinetic clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. publications.ersnet.org [publications.ersnet.org]
- 2. AZD8154 [openinnovation.astrazeneca.com]
- 3. targetedonc.com [targetedonc.com]
- 4. The Mechanisms and Therapeutic Implications of PI3K Signaling in Airway Inflammation and Remodeling in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nemiralisib in Patients with an Acute Exacerbation of COPD: Placebo-Controlled, Dose-Ranging Study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Inhaled PI3K Inhibitors: A Comparative Analysis of AZD8154 and Nemiralisib Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821542#pharmacokinetics-of-inhaled-azd8154]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com